(D-His2)-Goserelin

Description

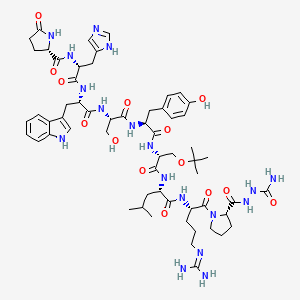

The exact mass of the compound (D-His2,D-Ser(tBu)6,Azagly10)-LHRH is 1268.64143943 g/mol and the complexity rating of the compound is 2560. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-N-[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H84N18O14/c1-31(2)22-40(49(82)68-39(12-8-20-64-57(60)61)56(89)77-21-9-13-46(77)55(88)75-76-58(62)90)69-54(87)45(29-91-59(3,4)5)74-50(83)41(23-32-14-16-35(79)17-15-32)70-53(86)44(28-78)73-51(84)42(24-33-26-65-37-11-7-6-10-36(33)37)71-52(85)43(25-34-27-63-30-66-34)72-48(81)38-18-19-47(80)67-38/h6-7,10-11,14-17,26-27,30-31,38-46,65,78-79H,8-9,12-13,18-25,28-29H2,1-5H3,(H,63,66)(H,67,80)(H,68,82)(H,69,87)(H,70,86)(H,71,85)(H,72,81)(H,73,84)(H,74,83)(H,75,88)(H4,60,61,64)(H3,62,76,90)/t38-,39-,40-,41-,42-,43+,44-,45+,46-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLCLNMBMMGCOAS-NNUSRHINSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NNC(=O)N)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NNC(=O)N)NC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H84N18O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1269.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis and Purification of (D-His2)-Goserelin

This in-depth technical guide provides a comprehensive protocol for the synthesis and purification of (D-His2)-Goserelin, a decapeptide analog of Gonadotropin-Releasing Hormone (GnRH). This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry. The methodologies outlined below are based on established principles of solid-phase peptide synthesis (SPPS) and preparative high-performance liquid chromatography (HPLC), adapted from protocols for the closely related peptide, Goserelin.

Overview of this compound

This compound is a synthetic analogue of GnRH with the sequence: pGlu-(D-His)-Trp-Ser-Tyr-D-Ser(tBu)-Leu-Arg-Pro-Azagly-NH2. The substitution of Glycine with D-Histidine at the second position is a modification from Goserelin. This modification may influence the peptide's biological activity and pharmacokinetic profile. The synthesis presents challenges common to Goserelin, namely the incorporation of the C-terminal azaglycine residue and the protection of the acid-labile tert-butyl group on the D-Serine at position 6.

Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

The synthesis is performed using a fluorenylmethyloxycarbonyl (Fmoc) based solid-phase peptide synthesis strategy.

Materials and Reagents

| Reagent | Grade | Supplier (Example) |

| Rink Amide MBHA Resin | 100-200 mesh, 0.5-1.0 mmol/g | Sigma-Aldrich |

| Fmoc-protected Amino Acids | Synthesis Grade | Bachem |

| pGlu-OH | Synthesis Grade | Bachem |

| Fmoc-NH-NH2 | Synthesis Grade | Iris Biotech |

| N,N'-Carbonyldiimidazole (CDI) | ≥97.0% | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Thermo Fisher Scientific |

| Dichloromethane (DCM) | HPLC Grade | Thermo Fisher Scientific |

| Piperidine (B6355638) | ≥99.5% | Sigma-Aldrich |

| N,N'-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Sigma-Aldrich |

| HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | ≥99.5% | Sigma-Aldrich |

| Trifluoroacetic acid (TFA) | Reagent Grade | Sigma-Aldrich |

| Triisopropylsilane (TIS) | 99% | Sigma-Aldrich |

| Diethyl ether | Anhydrous | Sigma-Aldrich |

Experimental Protocol: Synthesis

Step 1: Preparation of Fmoc-Azagly-Resin

-

Swell Rink Amide MBHA resin in DMF for 1 hour.

-

React the resin with N,N'-Carbonyldiimidazole (CDI) to activate the resin.

-

Couple Fmoc-NH-NH2 to the activated resin to yield Fmoc-NH-NH-CO-NH-Resin. This step is crucial for introducing the azaglycine precursor.

Step 2: Peptide Chain Elongation

The peptide chain is assembled on the resin by sequential deprotection and coupling steps.

| Step | Reagent/Solvent | Time | Purpose |

| Fmoc Deprotection | 20% Piperidine in DMF | 2 x 10 min | Removal of the Fmoc protecting group |

| Washing | DMF | 5 x 1 min | Removal of excess piperidine and by-products |

| Coupling | Fmoc-amino acid (3 eq), HBTU (3 eq), DIPEA (6 eq) in DMF | 2 hours | Coupling of the next amino acid |

| Washing | DMF | 3 x 1 min | Removal of excess reagents |

This cycle is repeated for each amino acid in the sequence: Pro, Arg(Pbf), Leu, D-Ser(tBu), Tyr(tBu), Ser(tBu), Trp(Boc), (D-His)(Trt), and finally pGlu.

Step 3: Cleavage of the Peptide from the Resin

-

After the final coupling, the resin is washed with DCM and dried under vacuum.

-

The peptide is cleaved from the resin and the side-chain protecting groups are simultaneously removed using a cleavage cocktail.

| Reagent | Volume Percentage |

| Trifluoroacetic acid (TFA) | 95% |

| Triisopropylsilane (TIS) | 2.5% |

| Water | 2.5% |

-

The resin is treated with the cleavage cocktail for 2-3 hours at room temperature.

-

The resin is filtered off, and the filtrate containing the crude peptide is collected.

-

The crude peptide is precipitated by adding cold diethyl ether.

-

The precipitate is collected by centrifugation and washed with cold diethyl ether.

-

The crude peptide is dried under vacuum.

Synthesis Workflow Diagram

Caption: Solid-Phase Synthesis Workflow for this compound.

Purification of this compound

The crude peptide is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials and Reagents

| Reagent | Grade |

| Acetonitrile (B52724) (ACN) | HPLC Grade |

| Trifluoroacetic acid (TFA) | HPLC Grade |

| Water | HPLC Grade |

Experimental Protocol: Purification

Step 1: Sample Preparation

The crude peptide is dissolved in a minimal amount of a suitable solvent, typically a mixture of water and acetonitrile with 0.1% TFA.

Step 2: Preparative RP-HPLC

| Parameter | Condition |

| Column | C18, 10 µm, 250 x 21.2 mm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 10-40% B over 30 minutes |

| Flow Rate | 15 mL/min |

| Detection | 220 nm |

Step 3: Fraction Collection and Analysis

Fractions corresponding to the main peak are collected. The purity of the collected fractions is analyzed by analytical HPLC.

Step 4: Lyophilization

The pure fractions are pooled and lyophilized to obtain the final purified this compound as a white fluffy powder.

Purification Workflow Diagram

A Technical Guide to the Physicochemical Properties of (D-His2)-Goserelin

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the physicochemical properties of (D-His2)-Goserelin, an important derivative of the gonadotropin-releasing hormone (GnRH) agonist, Goserelin. Due to the limited availability of specific experimental data for this compound, this guide leverages data from the well-characterized parent compound, Goserelin, noting that the substitution of L-Histidine with its D-isomer at position 2 is not expected to alter fundamental properties like molecular weight but may influence conformational and biological characteristics.

Introduction and Molecular Profile

Goserelin is a synthetic decapeptide analogue of luteinizing hormone-releasing hormone (LHRH), also known as GnRH.[1] It is used in the treatment of hormone-sensitive cancers such as prostate and breast cancer.[2][3] The structure of Goserelin is specifically designed with two amino acid substitutions from the native GnRH sequence to inhibit rapid degradation by peptidases, making it 50 to 100 times more potent than endogenous LHRH.[1]

This compound is recognized as an impurity or derivative of Goserelin, where the L-Histidine at the second position of the peptide sequence is substituted with its stereoisomer, D-Histidine.[4][5]

Amino Acid Sequence of Goserelin: Pyr-His-Trp-Ser-Tyr-D-Ser(tBu)-Leu-Arg-Pro-Azgly-NH₂[1][6]

Amino Acid Sequence of this compound (inferred): Pyr-D-His -Trp-Ser-Tyr-D-Ser(tBu)-Leu-Arg-Pro-Azgly-NH₂

This single stereochemical change can have implications for the peptide's three-dimensional structure, receptor binding affinity, and overall biological activity.

Physicochemical Properties

The following table summarizes the key physicochemical properties. Data is primarily for Goserelin, as it serves as the reference compound for its (D-His2) derivative.

| Property | Value | Source(s) |

| Drug Name | Goserelin | [1] |

| Derivative Name | This compound; Goserelin EP Impurity G | [5] |

| Molecular Formula | C₅₉H₈₄N₁₈O₁₄ | [1][7] |

| Molar Mass | 1269.43 g/mol | [1][7] |

| CAS Number (Goserelin) | 65807-02-5 | [1] |

| CAS Number (this compound) | 1926163-37-2 | [4][5] |

| Appearance | Solid, White to off-white powder | [7] |

| Solubility | Soluble in water | [7] |

| LogP (Octanol-Water Partition Coefficient) | -2.0 | [7] |

Experimental Protocols

The characterization of a peptide analogue like this compound involves a suite of analytical techniques to confirm its identity, purity, and physicochemical properties.

3.1. Structure and Purity Assessment: HPLC and Mass Spectrometry High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the primary method for verifying the purity and identity of synthetic peptides.

-

Principle: The peptide sample is injected into an HPLC system, typically with a reverse-phase C18 column. A gradient of organic solvent (e.g., acetonitrile) in an aqueous mobile phase is used to separate the target peptide from impurities. The eluent is then introduced into a mass spectrometer.

-

Methodology:

-

Sample Preparation: A small amount of the peptide is dissolved in an appropriate solvent, often the initial mobile phase.

-

Chromatography: The sample is separated on a C18 column using a linear gradient of acetonitrile (B52724) in water, both containing 0.1% trifluoroacetic acid (TFA).

-

Detection: A UV detector is used for initial detection (typically at 214 nm and 280 nm).

-

Mass Analysis: The eluent is ionized using Electrospray Ionization (ESI) and the mass-to-charge ratio (m/z) is analyzed. This confirms the molecular weight of the peptide.[8] Tandem MS (MS/MS) can be used to fragment the peptide, and the resulting fragmentation pattern can confirm the amino acid sequence.[8]

-

3.2. Solubility Determination Determining the solubility of a peptide is critical for formulation development.

-

Principle: The thermodynamic solubility is determined by adding an excess amount of the peptide to a specific solvent system (e.g., water, phosphate-buffered saline) and allowing it to reach equilibrium.

-

Methodology (Shake-Flask Method):

-

An excess amount of the peptide is added to a vial containing a known volume of the solvent.

-

The vial is agitated (e.g., shaken or stirred) at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspension is filtered or centrifuged to remove undissolved solid.

-

The concentration of the dissolved peptide in the supernatant is quantified using a suitable analytical method, such as UV spectroscopy or reverse-phase HPLC.[9]

-

3.3. pKa and Isoelectric Point (pI) Determination The pKa values of ionizable groups and the overall isoelectric point are crucial for understanding a peptide's behavior in different pH environments.

-

Principle: Capillary Electrophoresis (CE) is a powerful technique for determining these properties based on the peptide's mobility in an electric field at various pH values.

-

Methodology:

-

A series of background electrolytes with a range of known pH values are prepared.

-

The peptide sample is injected into a capillary filled with a specific pH buffer.

-

An electric field is applied, and the migration time of the peptide is measured.

-

The electrophoretic mobility is calculated from the migration time.

-

By plotting the mobility against pH, the pKa values of the individual amino acid side chains and the pI (the pH at which net charge is zero) can be determined.

-

Signaling Pathway and Mechanism of Action

Goserelin and its analogues function as GnRH agonists.[10] Initially, they stimulate the GnRH receptors in the pituitary gland, causing a transient surge in the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[2] However, continuous, non-pulsatile administration leads to the downregulation and desensitization of these receptors.[3][10] This ultimately suppresses the production of LH and FSH, leading to a significant reduction in testosterone (B1683101) (in males) and estrogen (in females), a state often referred to as "medical castration".[3][11]

Experimental and Analytical Workflow

The characterization of a novel peptide analogue follows a logical workflow from synthesis to final property analysis. This ensures that the material is of the correct identity and purity for further study.

References

- 1. trial.medpath.com [trial.medpath.com]

- 2. Goserelin - Wikipedia [en.wikipedia.org]

- 3. Goserelin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Goserelin EP Impurity G (this compound) | 1926163-37-2 [chemicalbook.com]

- 6. US20100311946A1 - Solid Phase Peptide for the Production of Goserelin - Google Patents [patents.google.com]

- 7. Goserelin | C59H84N18O14 | CID 5311128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. polarispeptides.com [polarispeptides.com]

- 9. Peptide Drug Physicochemical Profiling - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 10. droracle.ai [droracle.ai]

- 11. go.drugbank.com [go.drugbank.com]

(D-His2)-Goserelin: An In-Depth Technical Guide to its In Vitro Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

(D-His2)-Goserelin is a synthetic analogue of gonadotropin-releasing hormone (GnRH). As a member of the GnRH agonist class of molecules, it is designed to interact with the GnRH receptor (GnRHR), a key regulator of the hypothalamic-pituitary-gonadal axis. While the in vivo effects of GnRH agonists, such as Goserelin, are well-documented in the context of hormonal therapies for cancers like prostate and breast cancer, their direct in vitro mechanisms of action on cancer cells are a subject of ongoing research. This technical guide provides a comprehensive overview of the core in vitro mechanisms of this compound, focusing on its interaction with the GnRH receptor and the subsequent downstream signaling pathways that influence cell fate. Due to the limited availability of quantitative data for the specific this compound analogue, this guide will primarily utilize data from studies on Goserelin, its parent compound, to elucidate the fundamental mechanisms.

Core Mechanism of Action: GnRH Receptor Binding and Downstream Signaling

The primary in vitro mechanism of action of this compound, like other GnRH agonists, is initiated by its binding to the GnRH receptor on the surface of target cells. This interaction triggers a cascade of intracellular events that can ultimately lead to anti-proliferative and pro-apoptotic effects in cancer cells. The key signaling pathways implicated in the in vitro action of Goserelin are the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.

Quantitative Data Summary

| Parameter | Cell Line | Value | Reference |

| Binding Affinity (Ki) | Not Available | Not Available | |

| Binding Affinity (IC50) | Not Available | Not Available |

Table 1: GnRH Receptor Binding Affinity of this compound. Data for the specific binding affinity of this compound to the GnRH receptor is not currently available in published literature.

| Cell Line | Treatment | Time Point | Apoptotic Cells (%) | Reference |

| SKOV3-ip | 10⁻⁴ mol/l Goserelin | 48 h | ~25% | [1] |

| SKOV3 | 10⁻⁴ mol/l Goserelin | 48 h | ~20% | [1] |

| A2780 | 10⁻⁴ mol/l Goserelin | 48 h | ~18% | [1] |

Table 2: Pro-Apoptotic Effects of Goserelin on Ovarian Cancer Cell Lines. The table shows the percentage of apoptotic cells as determined by flow cytometry after treatment with Goserelin.[1]

| Cell Line | Treatment | Effect on Viability | IC50 | Reference |

| LNCaP | 10 µM Goserelin | No significant influence on cell viability | Not Determined | [2] |

| PC-3 | Not Available | Not Available | Not Available |

Signaling Pathways

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Upon activation, it can inhibit apoptosis and promote cell cycle progression. In vitro studies have shown that Goserelin can modulate this pathway in cancer cells. Specifically, treatment with Goserelin has been observed to decrease the phosphorylation of Akt, a key downstream effector of PI3K.[1] This reduction in p-Akt levels can lead to the upregulation of pro-apoptotic proteins, such as those from the Forkhead box O (FOXO) family.[1]

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. The activation of this pathway, often through the phosphorylation of ERK1/2, is frequently associated with cancer cell growth. While direct quantitative data on the effect of this compound on this pathway is limited, GnRH analogues are known to influence MAPK signaling in various cancer cell types.

Experimental Protocols

GnRH Receptor Competitive Binding Assay

This protocol outlines a method to determine the binding affinity of this compound to the GnRH receptor.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture a suitable cell line known to express the GnRH receptor (e.g., LNCaP, PC-3, or a recombinant cell line overexpressing the receptor).

-

Harvest cells and homogenize in a lysis buffer.

-

Centrifuge the lysate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at a high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in a binding buffer.

-

-

Competitive Binding Assay:

-

In a multi-well plate, add the cell membrane preparation to each well.

-

Add a constant concentration of a radiolabeled GnRH analogue (e.g., [125I]-Triptorelin).

-

Add increasing concentrations of unlabeled this compound to compete with the radioligand for receptor binding.

-

Incubate the plate to allow binding to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of this compound.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation.

-

Western Blot Analysis of Phosphorylated Akt and ERK

This protocol describes the detection and quantification of changes in the phosphorylation status of Akt and ERK in response to this compound treatment.

Methodology:

-

Cell Culture and Treatment:

-

Seed cancer cells (e.g., LNCaP or PC-3) in culture plates and allow them to adhere.

-

Treat the cells with various concentrations of this compound for predetermined time intervals. Include an untreated control group.

-

-

Protein Extraction:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extracts.

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of Akt (e.g., anti-p-Akt Ser473) and ERK (e.g., anti-p-ERK1/2 Thr202/Tyr204).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Signal Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with antibodies against total Akt and total ERK.

-

Quantify the intensity of the bands using densitometry software. Express the levels of phosphorylated proteins relative to the total protein levels.

-

Cell Viability/Proliferation Assay (MTT Assay)

This protocol details a colorimetric assay to assess the effect of this compound on the viability and proliferation of cancer cells.

Methodology:

-

Cell Seeding:

-

Seed cancer cells into a 96-well plate at a predetermined density and allow them to attach overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of this compound. Include untreated and vehicle-treated control wells.

-

-

Incubation:

-

Incubate the plate for various time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator.

-

-

MTT Addition and Incubation:

-

Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.

-

Incubate the plate for a few hours to allow viable cells to metabolize the MTT into purple formazan crystals.

-

-

Solubilization and Measurement:

-

Add a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the control group.

-

Plot the percentage of cell viability against the log concentration of this compound.

-

Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

-

Conclusion

The in vitro mechanism of action of this compound is centered on its interaction with the GnRH receptor and the subsequent modulation of key intracellular signaling pathways, including the PI3K/Akt and MAPK/ERK cascades. While quantitative data specifically for this compound is limited, studies on its parent compound, Goserelin, indicate a pro-apoptotic effect in certain cancer cell lines, associated with the inhibition of the pro-survival PI3K/Akt pathway.[1] Further research is required to fully elucidate the specific binding kinetics and the precise quantitative effects of this compound on these and other signaling pathways in various cancer cell types. The experimental protocols provided in this guide offer a robust framework for conducting such investigations, which will be crucial for advancing our understanding of the direct anti-tumor effects of this class of compounds and for the development of novel therapeutic strategies.

References

The Biological Activity of Goserelin Peptide Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of goserelin (B1671991) and its peptide analogs. Goserelin is a potent synthetic decapeptide analog of gonadotropin-releasing hormone (GnRH), widely used in the management of hormone-sensitive diseases such as prostate and breast cancer.[1] This document details the structure-activity relationships, key signaling pathways, and quantitative biological data of goserelin and related analogs. Furthermore, it furnishes detailed experimental protocols for the evaluation of these compounds and visual workflows to guide preclinical development.

Introduction and Mechanism of Action

Goserelin (pGlu-His-Trp-Ser-Tyr-D-Ser(tBu)-Leu-Arg-Pro-Azgly-NH2) is a GnRH agonist.[2] Its primary mechanism of action involves its interaction with the GnRH receptors on pituitary gonadotroph cells.[3] Natural GnRH is released in a pulsatile manner, which stimulates the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4] However, continuous administration of a potent GnRH agonist like goserelin leads to an initial transient surge in LH and FSH (a "flare" effect), followed by receptor downregulation and desensitization of the pituitary gland.[3] This sustained action effectively shuts down the hypothalamic-pituitary-gonadal (HPG) axis, leading to a profound suppression of testosterone (B1683101) and estrogen production to castrate levels.[1][3]

Structure-Activity Relationship of GnRH Agonists

The high potency and prolonged action of goserelin and its analogs compared to native GnRH are attributed to key structural modifications that enhance receptor binding affinity and increase resistance to proteolytic degradation.[2][5]

-

Substitution at Position 6: The glycine (B1666218) residue at position 6 of the native GnRH sequence is a primary site for enzymatic degradation. Replacing this with a D-amino acid, such as D-Serine(tBu) in goserelin or D-Leucine in leuprolide, sterically hinders protease action and improves the peptide's conformational stability for receptor binding. This single modification can increase potency by 50-100 times.[2][5]

-

Modification at Position 10: The C-terminal Glycinamide (Gly-NH2) is susceptible to cleavage. Replacing it with an ethylamide group (as in leuprolide) or an azaglycine amide (as in goserelin) enhances stability against carboxypeptidases.[5]

These modifications result in "superagonists" with significantly increased biological half-lives and receptor affinities compared to the endogenous hormone.[5]

Quantitative Biological Data for Goserelin and Functional Analogs

The evaluation of goserelin analogs involves quantifying their interaction with the GnRH receptor and their functional effects. The following tables summarize key quantitative data for goserelin and other well-characterized GnRH peptide agonists, which serve as functional analogs for comparative purposes.

Table 1: GnRH Receptor Binding Affinity and Residence Time of GnRH Agonists

| Peptide Agonist | Affinity (Ki) [nM] | Residence Time (1/k_off) [min] |

| Goserelin | 0.93 | 5.6 |

| Buserelin | 1.9 | 10 |

| Deslorelin | 0.30 | 125 |

| Fertirelin | 1.1 | 14 |

| Gonadorelin (GnRH) | 3.2 | 8.3 |

| Histrelin | 0.28 | 63 |

| Lecirelin | 0.49 | 20 |

| Leuprorelin | 0.70 | 25 |

| Nafarelin | 0.21 | 50 |

| Triptorelin (B344507) | 0.16 | 59 |

| [D-Ala6]GnRH | 0.73 | 17 |

| [D-Trp6]GnRH | 0.21 | 83 |

| Data sourced from a competitive kinetic binding assay using CHO-hGnRH cell membranes and [125I]-triptorelin as the radioligand.[4] |

Table 2: In Vitro GnRH Receptor Binding Affinity (IC50) of Novel GnRH Analogs

| Peptide Analog | Receptor Binding Affinity (IC50) [nM] |

| d-Lys6-GnRH (Reference) | 15.8 |

| FP-d-Lys6-GnRH | 2.0 |

| NOTA-P-d-Lys6-GnRH | 56.2 |

| DOTA-Ahx-(D-Lys6)-GnRH1 | 36.1 |

| DOTA-Ahx-(D-Lys6)-GnRH2 | 10,600 |

| DOTA-Ahx-(L-Lys6)-GnRH3 | 4,300 |

| IC50 values represent the concentration of the analog required to displace 50% of a specific radioligand from the GnRH receptor in membrane preparations.[6][7] |

Key Signaling Pathways

Goserelin exerts its effects through two primary mechanisms: indirect hormonal suppression via the HPG axis and direct actions on cancer cells that express GnRH receptors.

Hypothalamic-Pituitary-Gonadal (HPG) Axis Modulation

The principal therapeutic effect of goserelin is achieved by disrupting the normal pulsatile signaling of the HPG axis, leading to suppressed gonadal steroidogenesis.

Direct Anti-Tumor Signaling: PI3K/Akt/FOXO1 Pathway

Beyond its systemic hormonal effects, goserelin can directly act on GnRH receptors expressed on various cancer cells, triggering intracellular signaling that inhibits proliferation and induces apoptosis. In epithelial ovarian cancer, this involves the PI3K/Akt/FOXO1 pathway.

Detailed Experimental Protocols

Protocol: GnRH Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki or IC50) of a goserelin analog for the GnRH receptor.

Materials:

-

CHO-hGnRH cell membranes (or other cells expressing human GnRH receptor).

-

Radioligand: [125I]-triptorelin.

-

Test goserelin analogs and unlabeled triptorelin (for non-specific binding).

-

Binding buffer: Tris-HCl, MgCl2, BSA.

-

96-well filter plates (e.g., Millipore MultiScreen).

-

Scintillation fluid and gamma counter.

Methodology:

-

Preparation: Prepare serial dilutions of the test goserelin analogs and a reference agonist (e.g., unlabeled goserelin) in binding buffer.

-

Reaction Setup: In each well of the 96-well plate, add:

-

50 µL of binding buffer.

-

50 µL of radioligand ([125I]-triptorelin) at a fixed concentration (e.g., 0.1 nM).

-

50 µL of cell membrane preparation (e.g., 10-20 µg protein).

-

50 µL of the test analog dilution or buffer (for total binding) or excess unlabeled triptorelin (for non-specific binding).

-

-

Incubation: Incubate the plate at 4°C for 90-120 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash each well 3-4 times with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: Punch out the filters from the plate, place them in scintillation vials, and measure the radioactivity using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor analog. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value. Convert IC50 to Ki using the Cheng-Prusoff equation.[4]

Protocol: In Vivo Testosterone Suppression in a Male Rat Model

Objective: To evaluate the pharmacodynamic efficacy of a goserelin analog formulation in suppressing serum testosterone.

Materials:

-

Male Sprague-Dawley rats (8-10 weeks old).

-

Goserelin analog formulation (e.g., sustained-release microspheres) and vehicle control.[3]

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).

-

Anesthesia (e.g., isoflurane).

-

Centrifuge and freezer (-80°C).

-

Testosterone ELISA kit or LC-MS/MS for analysis.

Methodology:

-

Acclimatization: Acclimatize animals for at least one week prior to the study.

-

Grouping and Dosing: Randomly assign rats to treatment groups (e.g., vehicle control, reference goserelin, test analog at various doses). Administer the formulation via subcutaneous or intramuscular injection.

-

Blood Sampling: Collect blood samples (approx. 200-300 µL) via tail vein or saphenous vein at predetermined time points (e.g., pre-dose, 2h, 1, 2, 4, 7, 14, 21, and 28 days post-dose).[3][8]

-

Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma samples at -80°C until analysis.

-

Testosterone Quantification: Measure testosterone concentrations in plasma samples using a validated testosterone ELISA kit or by LC-MS/MS according to the manufacturer's instructions.

-

Data Analysis: Plot mean serum testosterone concentrations over time for each group. Determine the time to achieve castration levels (typically <50 ng/dL or <1.7 nmol/L) and the duration of suppression. Use statistical tests (e.g., ANOVA) to compare treatment groups.[3]

Protocol: In Vitro Cell Proliferation (MTT) Assay

Objective: To assess the direct anti-proliferative effect of a goserelin analog on hormone-dependent cancer cells.

Materials:

-

Hormone-dependent cancer cell line (e.g., LNCaP for prostate, MCF-7 for breast).

-

Appropriate cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS).

-

Charcoal-stripped FBS (to create a hormone-deprived medium).

-

Test goserelin analogs.

-

96-well cell culture plates.

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

Microplate reader.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Hormone Deprivation: Replace the medium with a hormone-deprived medium (containing charcoal-stripped FBS) and incubate for 24 hours.

-

Treatment: Treat cells with serial dilutions of the goserelin analog (e.g., 0.1 nM to 10 µM). Include a vehicle control group.

-

Incubation: Incubate the plate for a specified period (e.g., 48, 72, or 96 hours).

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against the log concentration of the analog and determine the IC50 value.

Preclinical Evaluation Workflow for Goserelin Analogs

The development of a novel goserelin analog follows a logical progression from initial design and synthesis through in vitro characterization and in vivo validation.

References

- 1. Goserelin. A review of its pharmacodynamic and pharmacokinetic properties, and clinical use in sex hormone-related conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pharmacological and toxicological studies of a novel goserelin acetate extended-release microspheres in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of 12 GnRH peptide agonists – a kinetic perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gonadotropin-releasing hormone (GnRH) analogs: relationship between their structure, proteolytic inactivation and pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Evaluation of 18F-Labeled Peptide for Gonadotropin-Releasing Hormone Receptor Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of novel gonadotropin-releasing hormone receptor-targeting peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preparation and in vitro/in vivo evaluation of uniform-sized Goserelin-loaded sustained release microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Characterization of (D-His2)-Goserelin

For Researchers, Scientists, and Drug Development Professionals

Abstract

(D-His2)-Goserelin is a synthetic analogue of the decapeptide gonadotropin-releasing hormone (GnRH) agonist, Goserelin. As with any peptide therapeutic, rigorous structural characterization is paramount to ensure its identity, purity, and quality, which are critical for its efficacy and safety. This technical guide provides a comprehensive overview of the essential analytical methodologies for the structural elucidation of this compound. It details the experimental protocols for primary sequence confirmation by mass spectrometry, purity and impurity profiling using high-performance liquid chromatography, and conformational analysis via nuclear magnetic resonance spectroscopy. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals involved in the analysis and quality control of peptide-based pharmaceuticals.

Introduction

Goserelin is a potent luteinizing hormone-releasing hormone (LHRH) agonist, widely used in the treatment of hormone-responsive cancers such as prostate and breast cancer. The substitution of the native L-Histidine at position 2 with its D-enantiomer, resulting in this compound, represents a modification that can influence the peptide's conformational stability, receptor binding affinity, and in vivo half-life. A thorough structural characterization is therefore indispensable.

This guide outlines a multi-faceted analytical approach to fully characterize the this compound peptide, ensuring the correct primary sequence, high purity, and consistent conformational properties. The methodologies described are fundamental for regulatory submissions and for establishing robust quality control procedures in a pharmaceutical manufacturing setting.

Primary Structure Confirmation: Mass Spectrometry

Mass spectrometry (MS) is a cornerstone technique for the precise determination of a peptide's molecular weight and for confirming its amino acid sequence.[1][2] For this compound, a combination of high-resolution mass spectrometry for accurate mass determination and tandem mass spectrometry (MS/MS) for sequencing is recommended.[3][4]

Experimental Protocol: LC-MS/MS Analysis

Objective: To confirm the molecular weight and amino acid sequence of this compound.

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with fragmentation capabilities (Collision-Induced Dissociation - CID).[5]

Procedure:

-

Sample Preparation: Dissolve a small amount of the synthesized this compound peptide in a suitable solvent, typically 0.1% formic acid in water/acetonitrile (95:5 v/v), to a final concentration of approximately 1 mg/mL. Further dilute to a working concentration of 1-10 µg/mL.

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 60% Mobile Phase B over 20-30 minutes.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 30-40 °C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Full Scan (MS1): Acquire spectra in the m/z range of 300-1500 to detect the precursor ion.

-

Tandem MS (MS/MS): Select the most abundant isotopic peak of the protonated molecular ion ([M+H]+) for fragmentation by CID. Acquire product ion spectra.

-

-

Data Analysis:

-

Compare the experimentally determined monoisotopic mass of the precursor ion with the theoretical mass of this compound.

-

Analyze the MS/MS fragmentation pattern to identify the b- and y-ion series, which will confirm the amino acid sequence. Specialized software can be used for automated sequence verification.

-

Data Presentation: Mass Spectrometry Results

| Parameter | Theoretical Value | Experimental Value | Deviation (ppm) |

| Molecular Formula | C59H84N18O14 | - | - |

| Monoisotopic Mass | 1268.64 | [Enter Value] | [Calculate] |

| [M+H]+ | 1269.6478 | [Enter Value] | [Calculate] |

| [M+2H]2+ | 635.3278 | [Enter Value] | [Calculate] |

| [M+3H]3+ | 423.8876 | [Enter Value] | [Calculate] |

Purity and Impurity Profiling: High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of synthetic peptides and for identifying and quantifying process-related and degradation impurities.[6][7][8][9]

Experimental Protocol: RP-HPLC Purity Analysis

Objective: To determine the purity of the this compound sample and to identify any potential impurities.

Instrumentation: An HPLC or UHPLC system equipped with a UV detector.

Procedure:

-

Sample Preparation: Prepare a solution of this compound in Mobile Phase A at a concentration of approximately 0.5 mg/mL.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A shallow gradient optimized to separate the main peak from closely eluting impurities (e.g., 10-40% B over 30 minutes).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 214 nm and 280 nm.[8]

-

Column Temperature: Ambient or controlled (e.g., 30 °C).

-

-

Data Analysis:

-

Calculate the purity of the main peak as a percentage of the total peak area.

-

Identify and quantify any impurity peaks. Impurities can be further characterized by collecting the corresponding fractions and analyzing them by mass spectrometry.

-

Data Presentation: HPLC Purity Analysis

| Peak Number | Retention Time (min) | Peak Area | Area % | Identification |

| 1 | [Enter Value] | [Enter Value] | [Calculate] | Impurity 1 |

| 2 | [Enter Value] | [Enter Value] | [Calculate] | This compound |

| 3 | [Enter Value] | [Enter Value] | [Calculate] | Impurity 2 |

| Total | - | [Sum of Areas] | 100.0 | - |

Structural Elucidation: 2D Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-dimensional NMR spectroscopy is a powerful technique for the detailed structural analysis of peptides in solution.[10][11][12][13] It can provide information on the covalent structure and the three-dimensional conformation of this compound.

Experimental Protocol: 2D-NMR Analysis

Objective: To assign the proton resonances and to obtain information about the solution-state conformation of this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

Procedure:

-

Sample Preparation: Dissolve 2-5 mg of this compound in 0.5 mL of a suitable solvent system (e.g., 90% H2O/10% D2O or deuterated DMSO). The pH should be adjusted to a value where the peptide is stable and the amide proton exchange is minimized (typically pH 4-5).

-

NMR Experiments:

-

1D 1H NMR: To obtain a general overview of the proton spectrum.

-

2D TOCSY (Total Correlation Spectroscopy): To identify protons within the same amino acid spin system.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing information on the peptide's folding.

-

2D 1H-13C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms, aiding in resonance assignment.

-

-

Data Processing and Analysis:

-

Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

-

Perform sequential resonance assignment by combining the information from TOCSY and NOESY spectra.

-

Analyze the NOE cross-peaks to derive inter-proton distance restraints.

-

Use the distance restraints in molecular modeling software to calculate the solution structure of this compound.

-

Data Presentation: NMR Chemical Shift Assignments

| Residue | HN | Hα | Hβ | Other Protons |

| pGlu1 | - | [ppm] | [ppm] | [ppm] |

| D-His2 | [ppm] | [ppm] | [ppm] | [ppm] |

| Trp3 | [ppm] | [ppm] | [ppm] | [ppm] |

| Ser4 | [ppm] | [ppm] | [ppm] | [ppm] |

| Tyr5 | [ppm] | [ppm] | [ppm] | [ppm] |

| D-Ser(tBu)6 | [ppm] | [ppm] | [ppm] | [ppm] |

| Leu7 | [ppm] | [ppm] | [ppm] | [ppm] |

| Arg8 | [ppm] | [ppm] | [ppm] | [ppm] |

| Pro9 | - | [ppm] | [ppm] | [ppm] |

| Azagly10 | [ppm] | - | - | - |

Visualized Experimental Workflows

Caption: Overall workflow for the structural characterization of this compound.

Caption: Detailed workflow for LC-MS/MS analysis of this compound.

Conclusion

The structural characterization of this compound requires a combination of orthogonal analytical techniques. The methodologies outlined in this guide, including mass spectrometry for primary structure confirmation, HPLC for purity assessment, and NMR for conformational analysis, provide a robust framework for the comprehensive evaluation of this synthetic peptide. Adherence to these detailed protocols will ensure the generation of high-quality, reliable data, which is essential for the successful development and manufacturing of this compound as a potential therapeutic agent.

References

- 1. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]

- 2. Principle of Peptide Structure Determination | MtoZ Biolabs [mtoz-biolabs.com]

- 3. Tutorial on de novo peptide sequencing using MS/MS mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]

- 7. almacgroup.com [almacgroup.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. bachem.com [bachem.com]

- 10. youtube.com [youtube.com]

- 11. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 12. chem.uzh.ch [chem.uzh.ch]

- 13. Peptide Structure Determination by NMR | Springer Nature Experiments [experiments.springernature.com]

The Discovery and Development of Gonadotropin-Releasing Hormone (GnRH) Agonist Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, development, and mechanism of action of Gonadotropin-Releasing Hormone (GnRH) agonist derivatives. From their conceptualization based on the structure of native GnRH to their widespread clinical applications, this document details the key chemical modifications, signaling pathways, and experimental protocols that have been pivotal in their evolution as therapeutic agents.

Introduction: From Native Peptide to Potent Agonists

The journey of GnRH agonists began with the elucidation of the structure of the native gonadotropin-releasing hormone, a decapeptide responsible for regulating the reproductive endocrine system.[1] Native GnRH has a short half-life, which limits its therapeutic utility. This led researchers to explore chemical modifications to enhance its potency and duration of action.

The primary strategy in developing GnRH agonists involved strategic amino acid substitutions at key positions of the decapeptide sequence. Notably, substitution of the glycine (B1666218) at position 6 with a D-amino acid and modification of the C-terminal glycine-amide have proven to be critical for increasing resistance to enzymatic degradation and enhancing receptor binding affinity.[2] These modifications have led to the development of "superagonists" with potencies 50 to 100 times greater than native GnRH.[2]

Some of the most clinically significant GnRH agonist derivatives developed through these principles include:

-

Leuprolide: Features a D-leucine substitution at position 6 and an ethylamide group at the C-terminus.[2]

-

Goserelin: Incorporates a D-serine at position 6.

-

Triptorelin (B344507): Contains a D-tryptophan at position 6.[3]

-

Buserelin: Has a D-serine substitution at position 6 and an ethylamide at the C-terminus.[2]

-

Deslorelin: A potent superagonist with a D-tryptophan at position 6 and a C-terminal modification.

These derivatives, while initially stimulating the GnRH receptor, lead to its eventual desensitization and downregulation, a paradoxical effect that forms the basis of their therapeutic applications in hormone-dependent conditions such as prostate cancer, endometriosis, and precocious puberty.[2]

Mechanism of Action: The Biphasic Response and Receptor Downregulation

The pharmacological action of GnRH agonists is characterized by a biphasic response. Upon initial administration, these agonists bind to and activate GnRH receptors on pituitary gonadotrophs, leading to a transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), often referred to as the "flare effect."[2] This initial stimulation results in a temporary increase in gonadal steroid production.

However, continuous and non-pulsatile stimulation of the GnRH receptors by the potent and long-acting agonists leads to a state of receptor desensitization and downregulation. This process involves several key molecular events:

-

Receptor Internalization: The agonist-receptor complex is internalized from the cell surface.[4][5]

-

Uncoupling from G-proteins: The internalized receptors become uncoupled from their downstream signaling partners, primarily Gq/11 proteins.

-

Reduced Receptor Synthesis: Prolonged agonist exposure can also lead to a decrease in the transcription of the GnRH receptor gene, further reducing the number of available receptors on the cell surface.

This sustained downregulation of GnRH receptor signaling effectively shuts down the pituitary-gonadal axis, leading to a profound suppression of LH and FSH secretion and a subsequent decrease in the production of sex steroids like testosterone (B1683101) and estrogen.

GnRH Receptor Signaling Pathway

The binding of a GnRH agonist to its G-protein coupled receptor (GPCR) on the surface of pituitary gonadotrope cells initiates a cascade of intracellular signaling events. The primary pathway involves the activation of the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC). Activated PKC and other calcium-dependent kinases then phosphorylate a variety of downstream targets, including mitogen-activated protein kinases (MAPKs), which ultimately leads to the synthesis and secretion of LH and FSH.

Quantitative Data on GnRH Agonist Derivatives

The efficacy and pharmacological profile of GnRH agonist derivatives are determined by their binding affinity for the GnRH receptor, their potency in eliciting a biological response, and their pharmacokinetic properties. The following tables summarize key quantitative data for some of the most widely used GnRH agonists.

Table 1: Comparative Binding Affinities and Potencies of GnRH Agonists

| GnRH Agonist | Binding Affinity (Ki, nM) | In Vitro Potency (EC50, nM) |

| Native GnRH | ~3.0 | ~1.0-5.0 |

| Leuprolide | ~0.1-0.5 | ~0.1-0.3 |

| Goserelin | ~0.2-0.8 | ~0.2-0.5 |

| Triptorelin | ~0.05-0.2 | ~0.05-0.15 |

| Buserelin | ~0.1-0.4 | ~0.1-0.2 |

| Deslorelin | ~0.02-0.1 | ~0.02-0.1 |

Note: Values are approximate and can vary depending on the specific assay conditions and cell types used.[6][7]

Table 2: Comparative Pharmacokinetic Parameters of GnRH Agonists (Depot Formulations)

| GnRH Agonist | Half-life (t1/2) | Time to Maximum Concentration (Cmax) |

| Leuprolide Acetate (1-month depot) | ~3 hours (initial release) | ~4 hours |

| Goserelin Acetate (1-month implant) | Biphasic, with initial and late peaks | Peak at ~2 weeks |

| Triptorelin Pamoate (1-month depot) | ~3-4 hours (initial release) | ~1-3 hours |

Note: Pharmacokinetic profiles of depot formulations are complex, with an initial release phase followed by a sustained-release period. The effective therapeutic action is maintained over the dosing interval (e.g., 1 or 3 months).[8][9][10][11]

Experimental Protocols

The development and characterization of GnRH agonist derivatives rely on a suite of standardized experimental protocols to assess their binding, efficacy, and in vivo effects.

Solid-Phase Peptide Synthesis (SPPS) of Leuprolide

This protocol outlines a representative method for the synthesis of leuprolide using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis.[12][13][14][15]

Materials:

-

2-Chlorotrityl chloride (2-CTC) resin

-

Fmoc-protected amino acids (Fmoc-Pro-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH, Fmoc-D-Leu-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Trp(Boc)-OH, Fmoc-His(Trt)-OH, Pyr-OH)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: Diisopropylethylamine (DIEA)

-

Fmoc deprotection solution: 20% piperidine (B6355638) in dimethylformamide (DMF)

-

Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water

-

Solvents: Dichloromethane (DCM), DMF, Methanol

-

Ethylamine (B1201723) solution

Procedure:

-

Resin Preparation: Swell the 2-CTC resin in DCM and then DMF.

-

First Amino Acid Coupling: Attach the first amino acid, Fmoc-Pro-OH, to the resin using DIEA in DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF to expose the free amine.

-

Peptide Chain Elongation: Sequentially couple the remaining Fmoc-protected amino acids in the leuprolide sequence using HBTU and DIEA as coupling reagents. Perform an Fmoc deprotection step after each coupling.

-

Final Coupling: Couple the N-terminal pyroglutamic acid (Pyr-OH).

-

Cleavage from Resin and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/water).

-

Amidation: React the cleaved peptide with ethylamine in solution to form the C-terminal ethylamide.

-

Purification: Purify the crude leuprolide peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized leuprolide using mass spectrometry and analytical HPLC.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of a test GnRH agonist derivative.[16]

Materials:

-

Cell membranes expressing the GnRH receptor (e.g., from pituitary tissue or a recombinant cell line)

-

Radiolabeled GnRH agonist (e.g., [125I]-Triptorelin)

-

Unlabeled test GnRH agonist derivative

-

Assay buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Incubation: In a series of tubes, incubate a fixed concentration of the radiolabeled GnRH agonist with the GnRH receptor-containing cell membranes in the presence of increasing concentrations of the unlabeled test compound. Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

-

Equilibration: Allow the binding reaction to reach equilibrium by incubating at a specific temperature for a defined period.

-

Filtration: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competitor. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Efficacy Study in a Rat Model

This protocol outlines a method to assess the in vivo efficacy of a GnRH agonist derivative by measuring its ability to suppress testosterone levels in male rats.[17][18][19][20]

Materials:

-

Adult male rats

-

Test GnRH agonist derivative

-

Vehicle control (e.g., saline)

-

Anesthesia

-

Blood collection supplies

-

Testosterone ELISA kit or other suitable assay method

Procedure:

-

Acclimatization: Acclimate the rats to the housing conditions for a specified period.

-

Baseline Blood Collection: Collect a baseline blood sample from each rat to determine pre-treatment testosterone levels.

-

Dosing: Administer the test GnRH agonist derivative or vehicle control to the rats via the desired route (e.g., subcutaneous injection).

-

Serial Blood Collection: Collect blood samples at various time points after administration (e.g., 1, 3, 7, 14, and 28 days) to monitor changes in testosterone levels.

-

Testosterone Measurement: Measure the serum testosterone concentrations in the collected blood samples using a validated assay.

-

Data Analysis: Compare the testosterone levels in the treatment group to the control group over time. A significant and sustained decrease in testosterone levels in the treatment group indicates in vivo efficacy of the GnRH agonist.

Drug Discovery and Development Workflow

The discovery and development of new GnRH agonist derivatives follow a structured workflow designed to identify and characterize promising candidates for clinical development.

Conclusion

The discovery and development of GnRH agonist derivatives represent a landmark achievement in medicinal chemistry and reproductive endocrinology. Through rational design and chemical modification of the native GnRH peptide, scientists have created a class of potent therapeutic agents with broad clinical utility. The continued exploration of their mechanism of action, signaling pathways, and structure-activity relationships will undoubtedly pave the way for the development of next-generation GnRH receptor modulators with improved efficacy and safety profiles. This technical guide serves as a comprehensive resource for researchers and professionals dedicated to advancing this important field of drug discovery.

References

- 1. Serum LH and FSH responses to the repetitive administration of gonadotropin-releasing hormone in patients with idiopathic hypogonadotropic hypogonadism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy [mdpi.com]

- 3. Effectiveness of three different luteinizing hormone-releasing hormone agonists in the chemical castration of patients with prostate cancer: Goserelin versus triptorelin versus leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. db.cngb.org [db.cngb.org]

- 5. Agonist-induced internalization and downregulation of gonadotropin-releasing hormone receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Clinical pharmacokinetics of depot leuprorelin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Clinical Pharmacokinetics of Depot Leuprorelin | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. US20130060004A1 - Novel Process For The Preparation Of Leuprolide And Its Pharmaceutically Acceptable Salts Thereof - Google Patents [patents.google.com]

- 13. CN101407540A - Solid phase synthesis method of leuprorelin - Google Patents [patents.google.com]

- 14. US20150166602A1 - Process for the preparation of leuprolide and its pharmaceutically acceptable salts - Google Patents [patents.google.com]

- 15. cpcscientific.com [cpcscientific.com]

- 16. Characterization of 12 GnRH peptide agonists – a kinetic perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Replacement of surgical castration by GnRH-inhibition or Leydig cell ablation in the male rat Hershberger antiandrogen assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effects of long-term release GnRH agonist "deslorelin" on testicular HSP expression, accessory sex glands and testicular functions in adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Gonadotropins Regulate Rat Testicular Tight Junctions in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Stability of (D-His2)-Goserelin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro stability of Goserelin and its analogue, (D-His2)-Goserelin. While specific quantitative stability data for this compound is not extensively available in public literature, this guide extrapolates from the well-documented stability profile of Goserelin and the known effects of D-amino acid substitutions on peptide stability. This document outlines key experimental protocols for assessing peptide stability, summarizes potential degradation pathways, and presents data in a structured format to aid researchers in designing and interpreting in vitro stability studies.

Introduction

Goserelin is a synthetic decapeptide analogue of gonadotropin-releasing hormone (GnRH), widely used in the treatment of hormone-sensitive cancers such as prostate and breast cancer.[1] The modification of native peptides with non-canonical amino acids, such as the substitution of an L-amino acid with its D-enantiomer, is a common strategy to enhance resistance to enzymatic degradation and improve pharmacokinetic profiles.[2] The analogue this compound, a derivative of Goserelin, incorporates a D-Histidine at the second position.[3] Understanding the in vitro stability of such analogues is a critical step in their development as therapeutic agents. This guide provides an in-depth look at the methodologies and expected outcomes of in vitro stability studies for this compound, based on data from Goserelin and related compounds.

The Impact of D-Amino Acid Substitution on Peptide Stability

The substitution of L-amino acids with their D-counterparts is a well-established method for increasing the stability of peptides against enzymatic degradation.[4][5] Proteolytic enzymes are stereospecific and typically recognize and cleave peptide bonds involving L-amino acids. The presence of a D-amino acid at or near a cleavage site can hinder enzyme binding and catalysis, thereby prolonging the peptide's half-life in a biological matrix.[4][6] For GnRH analogues, substitutions at the 6th position with a D-amino acid have been shown to significantly increase resistance to proteolysis.[4] While the specific impact of a D-His substitution at the 2nd position of Goserelin has not been quantitatively detailed in available literature, it is hypothesized to confer increased stability against aminopeptidases that cleave peptides from the N-terminus.

Experimental Protocols for In Vitro Stability Assessment

Comprehensive in vitro stability studies are essential to predict the in vivo behavior of a peptide therapeutic. These studies typically involve incubating the peptide in various biological matrices and under stress conditions, followed by analysis of the remaining parent compound and its degradation products.

Stability in Biological Matrices

The stability of this compound should be assessed in relevant biological fluids to mimic in vivo conditions.

3.1.1. Plasma Stability

-

Objective: To determine the rate of degradation in plasma due to proteolytic enzymes.

-

Methodology:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., water or a buffer).

-

Incubate the peptide at a final concentration (e.g., 10 µM) in fresh or frozen plasma (e.g., human, rat, mouse) at 37°C.

-

Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

-

Immediately quench the enzymatic activity by adding a protein precipitating agent (e.g., ice-cold acetonitrile (B52724) or trichloroacetic acid).

-

Centrifuge the samples to pellet the precipitated proteins.

-

Analyze the supernatant for the concentration of the parent peptide using a validated analytical method such as HPLC or LC-MS/MS.

-

-

Data Analysis: Plot the percentage of remaining peptide against time and determine the half-life (t½).

3.1.2. Liver Microsomes and S9 Fraction Stability

-

Objective: To evaluate the metabolic stability in the presence of hepatic enzymes.

-

Methodology:

-

Incubate this compound with liver microsomes or S9 fractions (containing both microsomal and cytosolic enzymes) in a buffered solution (e.g., phosphate (B84403) buffer, pH 7.4) at 37°C.[2]

-

The incubation mixture should contain cofactors such as NADPH for assessing cytochrome P450-mediated metabolism.

-

Follow the sample collection, quenching, and analysis steps as described for plasma stability.

-

-

Data Analysis: Calculate the in vitro half-life and intrinsic clearance.

Forced Degradation Studies

Forced degradation studies are conducted under harsh conditions to accelerate the degradation of the peptide and identify potential degradation products and pathways.[7] These studies are crucial for developing stable formulations and selecting appropriate storage conditions.[8]

3.2.1. Methodology

-

Acidic and Basic Hydrolysis: Incubate the peptide solution in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at elevated temperatures (e.g., 60°C).

-

Oxidative Degradation: Expose the peptide solution to an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Store the solid peptide or its solution at elevated temperatures (e.g., 70°C).

-

Photostability: Expose the peptide solution to UV and visible light as per ICH guidelines.

For each condition, samples are collected at various time points and analyzed by a stability-indicating HPLC method coupled with mass spectrometry (LC-MS) to separate and identify the degradation products.[7][8]

Analytical Methods

A robust and validated analytical method is critical for accurate quantification of the parent peptide and its degradation products.

High-Performance Liquid Chromatography (HPLC)

-

Principle: A reversed-phase HPLC method is commonly used for the analysis of Goserelin and its analogues.[9]

-

Typical Conditions:

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile).

-

Detection: UV detection at a specific wavelength (e.g., 220 or 280 nm).

-

Flow Rate: Typically 1.0 mL/min.

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Principle: LC-MS is a powerful tool for the identification and characterization of degradation products.[8][10] It provides molecular weight and structural information of the impurities.

-

Typical Conditions:

-

Ionization Source: Electrospray ionization (ESI) is commonly used for peptides.

-

Mass Analyzer: Triple quadrupole or time-of-flight (TOF) analyzers can be used for quantification and identification.

-

Monitoring: Multiple reaction monitoring (MRM) can be used for sensitive and selective quantification of the parent peptide and known degradation products.[10]

-

Data Presentation

While specific quantitative data for this compound is not available, the following tables present a template for how such data should be structured, using hypothetical values based on the expected increased stability of a D-amino acid-substituted analogue compared to Goserelin.

Table 1: In Vitro Plasma Stability of Goserelin and this compound (Hypothetical Data)

| Compound | Human Plasma t½ (min) | Rat Plasma t½ (min) |

| Goserelin | 30 | 15 |

| This compound | > 240 | 180 |

Table 2: Forced Degradation of this compound (Hypothetical Data)

| Stress Condition | Incubation Time | % Degradation | Major Degradation Products |

| 0.1 M HCl (60°C) | 24 h | 15% | Hydrolysis products |

| 0.1 M NaOH (60°C) | 24 h | 25% | Racemization and hydrolysis products |

| 3% H₂O₂ (RT) | 24 h | 10% | Oxidized forms |

| 70°C (solid) | 7 days | 5% | Deamidation products |

| Light (ICH) | 10 days | < 2% | Not significant |

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and potential degradation pathways.

Caption: Workflow for In Vitro Stability Assessment in Biological Matrices.

Caption: Potential Degradation Pathways of this compound.

Conclusion

The in vitro stability of this compound is a critical parameter that influences its potential as a therapeutic agent. While direct experimental data for this specific analogue is limited, a comprehensive stability assessment can be designed based on established protocols for Goserelin and other peptides. The incorporation of a D-Histidine residue at the second position is expected to enhance its stability against enzymatic degradation. A thorough investigation using the experimental and analytical methodologies outlined in this guide will provide the necessary data to understand its degradation profile, support formulation development, and predict its in vivo performance. Researchers are encouraged to perform head-to-head comparative studies with Goserelin to definitively quantify the stability-enhancing effects of the D-His2 substitution.

References

- 1. d-amino acid substitutions: Topics by Science.gov [science.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gonadotropin-releasing hormone (GnRH) analogs: relationship between their structure, proteolytic inactivation and pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

(D-His2)-Goserelin: A Technical Overview of GnRH Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

GnRH Receptor Binding Affinity of Goserelin

Goserelin is a potent synthetic decapeptide analog of GnRH. Its high affinity for the GnRH receptor is a critical determinant of its clinical efficacy in downregulating the pituitary-gonadal axis. The binding affinity is typically quantified using metrics such as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), which are determined through competitive binding assays.

The substitution of the native glycine (B1666218) at position 6 with a D-amino acid and the replacement of the C-terminal glycinamide (B1583983) with an ethylamide group in Goserelin significantly increases its resistance to degradation and enhances its binding affinity compared to the native GnRH molecule.

Table 1: Comparative Binding Affinity for the GnRH Receptor

| Compound | Receptor Source | Radioligand | IC50 / Ki | Reference |

|---|---|---|---|---|

| Goserelin | Rat pituitary homogenates | [¹²⁵I]Buserelin | IC50: 0.46 nM |

| GnRH | Rat pituitary homogenates | [¹²⁵I]Buserelin | IC50: 2.8 nM | |

Note: Lower IC50/Ki values indicate higher binding affinity.

Experimental Protocol: Competitive Radioligand Binding Assay

The determination of binding affinity for GnRH analogs like Goserelin is predominantly conducted using competitive radioligand binding assays. This method measures the ability of an unlabeled ligand (the "competitor," e.g., Goserelin) to displace a radiolabeled ligand from the GnRH receptor.

Methodology

-

Receptor Preparation:

-

Membrane homogenates are prepared from tissues expressing the GnRH receptor, typically the anterior pituitary gland of rats.

-

The tissue is homogenized in a cold buffer (e.g., 25 mM Tris-HCl, pH 7.6, containing 1 mM dithiothreitol, 1 mM EDTA, and 0.1% gelatin) and centrifuged to pellet the cell membranes.

-

The resulting pellet, rich in GnRH receptors, is resuspended in the assay buffer.

-

-

Competitive Binding Assay:

-

A constant concentration of a high-affinity radiolabeled GnRH analog, such as [¹²⁵I]Buserelin, is incubated with the pituitary membrane preparation.

-

Increasing concentrations of the unlabeled competitor ligand (e.g., Goserelin or its analogs) are added to the incubation mixture.

-

The reaction is incubated to allow the binding to reach equilibrium (e.g., 30-60 minutes at 4°C).

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) to separate the receptor-bound radioligand from the unbound radioligand.

-

The filters are washed quickly with ice-cold buffer to remove non-specifically bound radioactivity.

-

The radioactivity trapped on the filters, corresponding to the amount of bound radioligand, is quantified using a gamma counter.

-

-

Data Analysis:

-

The data are plotted as the percentage of specifically bound radioligand against the logarithm of the competitor concentration.